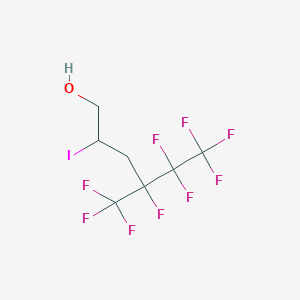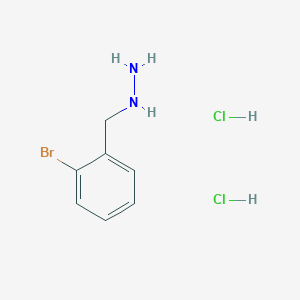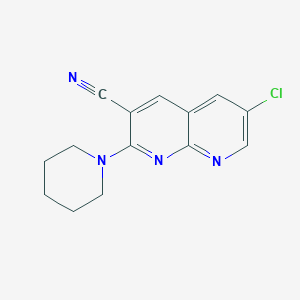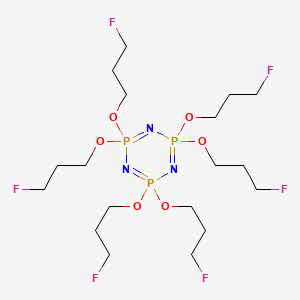
Fmoc-Sar-OH
説明
Fmoc-Sar-OH, also known as Fmoc-N-methylglycine or Fmoc-sarcosine, is used as a building block in solid-phase peptide synthesis . It plays a crucial role in the introduction of bis-Sarcosine fragments and for poly-Sarcosine synthesis .
Synthesis Analysis
This compound is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . A computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence .
Molecular Structure Analysis
The molecular formula of this compound is C18H17NO4 . Its molecular weight is 311.33 g/mol . The SMILES string representation of this compound is CN(CC(O)=O)C(=O)OCC1c2ccccc2-c3ccccc13 .
Chemical Reactions Analysis
The chemical reactions involving this compound are predominantly induced at the Fmoc-removal step mediated by a secondary amine . This step usually employs piperidine/DMF (dimethylformamide) . An alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) has been found to lead to drastic DKP reduction relative to 20% piperidine/DMF .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 512.8±29.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The flash point is 263.9±24.3 °C . The molar refractivity is 84.1±0.3 cm³ .
科学的研究の応用
固相ペプチド合成におけるビルディングブロック
“Fmoc-Sar-OH”は、固相ペプチド合成、特にポリサルコシン合成におけるビルディングブロックとして使用されます 。このプロセスは、様々な研究用途のためにペプチドとタンパク質を合成する生化学の分野で非常に重要です。
ヒドロゲルの構築
“this compound”と他のFmoc官能化アミノ酸およびペプチドは、ヒドロゲルを構築するために使用されてきました 。ヒドロゲルは、薬物送達システム、組織工学足場、バイオセンサーなど、幅広い用途を持っています。
pH制御型両手型ゲル化
ジ-Fmoc官能化L-リジンに付加的なFmoc部分が存在すると、pH制御型両手型ゲル化が誘起されます 。これは、異なるpH値で水(ヒドロゲル化)と有機溶媒(オルガノゲル化)の両方でゲルを形成できることを意味します。この特性は、ゲル化剤の中で重要であり、環境浄化や制御された薬物放出などの様々な用途で使用できます。
直交脱保護戦略
Fmoc基は、ペプチド合成で使用される直交脱保護戦略で使用されます 。この戦略により、他の基を影響を与えることなく保護基を選択的に除去することができ、複雑なペプチドの合成が可能になります。
作用機序
Target of Action
Fluorenylmethyloxycarbonyl-Sarcosine (Fmoc-Sar-OH) is a derivative of the amino acid glycine . It is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves its interaction with the amine group of amino acids. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. The use of this compound allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides . The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis .
Pharmacokinetics
For instance, it is soluble in DMSO at a concentration of 100 mg/mL .
Result of Action
The primary result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the creation of complex peptides. This has wide-ranging implications in the field of biochemistry, where peptides are used in a variety of applications, from drug development to the study of protein function .
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the reaction environment is a crucial factor in the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and the presence of moisture .
将来の方向性
The development of peptide drugs, including those involving Fmoc-Sar-OH, has become one of the hottest topics in pharmaceutical research . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .
生化学分析
Biochemical Properties
Fmoc-Sar-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the SPPS process. The fluorenylmethoxycarbonyl (Fmoc) group in this compound protects the amino group of sarcosine, preventing unwanted reactions during peptide chain elongation. The Fmoc group is removed by base treatment, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on cellular functions. For example, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme activities, and receptor-ligand interactions .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of the amino group of sarcosine during peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then removed by base treatment, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This process allows for the step-by-step assembly of peptides on a solid support .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are primarily observed during the peptide synthesis process. The stability of this compound is crucial for successful peptide synthesis. It is stable at room temperature and can be stored for extended periods without significant degradation. Once dissolved in a solvent, it should be used promptly to avoid degradation. Long-term effects on cellular function are not directly associated with this compound, but rather with the peptides synthesized using this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented, as it is primarily used in vitro for peptide synthesis. Peptides synthesized using this compound can be studied in animal models to understand their biological activities. The dosage effects of these peptides can vary, with higher doses potentially leading to toxic or adverse effects. It is essential to optimize the dosage to achieve the desired biological effects without causing harm .
Metabolic Pathways
This compound itself is not directly involved in metabolic pathways. The peptides synthesized using this compound can participate in various metabolic processes. These peptides can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The specific metabolic pathways involved depend on the nature of the synthesized peptides and their biological activities .
Transport and Distribution
This compound is primarily used in vitro for peptide synthesis and does not have significant transport and distribution within cells and tissues. The peptides synthesized using this compound can be transported and distributed within cells and tissues. These peptides can interact with transporters and binding proteins, influencing their localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound itself does not have specific subcellular localization, as it is used in vitro for peptide synthesis. The peptides synthesized using this compound can have specific subcellular localizations. These peptides can be directed to specific compartments or organelles based on targeting signals or post-translational modifications. The subcellular localization of these peptides can influence their activity and function within the cell .
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKQIADIIYMFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77128-70-2 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-N-methylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77128-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)


![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)



![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)


![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)
